molecular formula C12H15ClN2O B5631963 N-(3-chlorophenyl)-N'-cyclopentylurea

N-(3-chlorophenyl)-N'-cyclopentylurea

Cat. No. B5631963
M. Wt: 238.71 g/mol
InChI Key: CGJGBGCHZXCNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCP is a white crystalline solid that belongs to the class of phenylurea derivatives. It was first synthesized in the 1960s as a potential herbicide, but its use in agriculture was discontinued due to its toxicity to non-target organisms. However, CCP has found wide application in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

CCP has been extensively used in scientific research as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. It is involved in the transmission of pain signals and inflammation. CCP has been shown to block TRPV1-mediated responses in vitro and in vivo, making it a valuable tool for studying the role of TRPV1 in pain and inflammation.

Mechanism of Action

CCP acts as a competitive antagonist of TRPV1 by binding to the channel's pore domain. It prevents the influx of calcium ions into the cell, which is responsible for the pain and inflammation response. CCP has also been shown to inhibit the activity of other ion channels, such as the acid-sensing ion channel 3 (ASIC3), which is involved in acid-induced pain.
Biochemical and Physiological Effects:
CCP has been shown to reduce pain and inflammation in various animal models, including neuropathic pain, inflammatory pain, and visceral pain. It has also been shown to have anti-inflammatory effects in the lungs and intestines. CCP has been shown to be well-tolerated in animals, with no significant side effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

CCP is a valuable tool for studying the role of TRPV1 in pain and inflammation. It is highly selective for TRPV1, with minimal off-target effects. CCP is also stable and easy to use in experiments. However, CCP has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo. CCP is also not suitable for studying the role of TRPV1 in thermoregulation, as it does not affect the channel's response to heat.

Future Directions

There are several future directions for research on CCP. One area of interest is the development of more potent and selective TRPV1 antagonists that can overcome the limitations of CCP. Another area of interest is the study of TRPV1 in other physiological processes, such as thermoregulation and metabolism. Additionally, the role of TRPV1 in various diseases, such as cancer and diabetes, is an area of active research. Finally, the use of CCP in combination with other drugs for the treatment of pain and inflammation is an area of potential clinical application.
Conclusion:
In conclusion, CCP is a valuable tool for studying the role of TRPV1 in pain and inflammation. Its unique properties make it a valuable asset in scientific research, with potential clinical applications in the future. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of CCP.

Synthesis Methods

CCP can be synthesized by the reaction of 3-chloroaniline with cyclopentyl isocyanate in the presence of a catalyst such as triethylamine. The resulting compound is purified by recrystallization from a suitable solvent.

properties

IUPAC Name

1-(3-chlorophenyl)-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-9-4-3-7-11(8-9)15-12(16)14-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJGBGCHZXCNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-cyclopentylurea

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